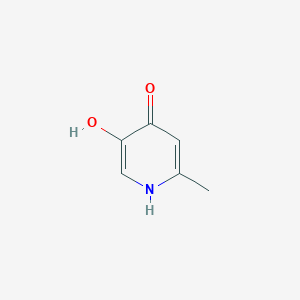

5-hydroxy-2-methylpyridin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(8)6(9)3-7-4/h2-3,9H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSSTKMHAQFIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthesis pathways for 5-hydroxy-2-methylpyridin-4(1H)-one, a crucial chelating agent also known as Deferiprone. This document details the methodologies for the prevalent one-step synthesis from maltol and methylamine, alongside a multi-step alternative involving a protection-deprotection strategy. The guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the synthesis workflows to support research and development in pharmaceuticals and related fields.

Core Synthesis Pathways: An Overview

The synthesis of this compound is most commonly achieved through a straightforward and efficient one-step reaction between maltol and methylamine.[1][2] This method is lauded for its simplicity, high yield, and mild reaction conditions.[3][4] An alternative, multi-step pathway offers a different strategic approach, involving the protection of the hydroxyl group of maltol before the introduction of the methylamine moiety, followed by a final deprotection step. This section will delve into the specifics of both methodologies.

One-Step Synthesis from Maltol and Methylamine

This widely used method involves the direct reaction of maltol with methylamine in a mixed solvent system. The reaction is a one-pot cascade that is practical and results in a high yield of the final product.[3][4]

Three-Step Synthesis via Benzyl-Protected Intermediate

An alternative approach to the synthesis of this compound involves a three-step process. This method begins with the protection of the hydroxyl group of maltol, typically through benzylation, followed by the reaction with an amine and subsequent deprotection to yield the final product.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data associated with each synthesis pathway, allowing for a clear comparison of their efficiencies.

Table 1: One-Step Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Maltol | [3] |

| Reagent | Methylamine | [3] |

| Molar Ratio (Maltol:Methylamine) | 1 : 3 | [3] |

| Solvent | Water : Ethanol (10:1) | [3] |

| pH | 5.0 | [3] |

| Reaction Temperature | 100 °C (Reflux) | [3] |

| Reaction Time | 16 hours | [3] |

| Purification Method | Recrystallization from water | [3] |

| Yield | 97% | [3] |

Table 2: Three-Step Synthesis of this compound

| Step | Parameter | Value | Reference |

| 1. Benzylation of Maltol | Yield | 72% | [3] |

| 2. Reaction with Ammonia | Yield | 75% | [4] |

| 3. Deprotection | Estimated Overall Yield | ~54% |

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis pathways discussed.

Protocol 1: One-Step Synthesis from Maltol and Methylamine

Materials:

-

Maltol

-

Methylamine (40% aqueous solution)

-

Ethanol

-

Hydrochloric Acid (6.0 M)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 5 mmol of maltol and 15 mmol of methylamine in a mixture of 20 mL of water and 2 mL of ethanol.[3]

-

Adjust the pH of the reaction mixture to 5.0 using 6.0 M hydrochloric acid.[3]

-

Reflux the reaction mixture at 100 °C for 16 hours.[3]

-

After completion of the reaction, a precipitate will form. Separate the precipitate by filtration.[3]

-

Dry the precipitate and recrystallize it from water to obtain pure this compound.[3]

Protocol 2: Three-Step Synthesis via Benzyl-Protected Intermediate

Step 1: Synthesis of 3-(Benzyloxy)-2-methyl-4H-pyran-4-one

-

A detailed protocol for the benzylation of maltol can be followed to yield 3-(benzyloxy)-2-methyl-4H-pyran-4-one. The reported yield for this step is approximately 72%.[3]

Step 2: Synthesis of 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone

-

To a solution of 3-(benzyloxy)-2-methyl-4H-pyran-4-one (0.064 mol) in ethanol (25 mL), add aqueous ammonia solution (50 mL).[4]

-

Reflux the reaction mixture overnight.[4]

-

Remove the solvent by distillation under reduced pressure.[4]

-

Dissolve the residue in water and adjust the pH to 1 with concentrated hydrochloric acid.[4]

-

Wash the aqueous phase with ethyl acetate (3 x 25 mL).[4]

-

Adjust the pH of the aqueous phase to 10 with 2 M sodium hydroxide solution.[4]

-

Extract the aqueous phase with chloroform (3 x 1 L).[4]

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Recrystallize the crude product from a solvent mixture of methanol/ether to give the product. The reported yield is 75%.[4]

Step 3: Deprotection to yield this compound

-

The final step involves the removal of the benzyl protecting group. This is typically achieved by catalytic hydrogenation. The benzylated pyridinone derivative is dissolved in a suitable solvent (e.g., ethanol) and treated with a palladium on carbon catalyst under a hydrogen atmosphere. The reaction progress is monitored until completion, after which the catalyst is filtered off, and the solvent is evaporated to yield the final product, often as an HCl salt.

Synthesis Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the workflows of the described synthesis pathways.

Caption: One-Step Synthesis of this compound.

Caption: Three-Step Synthesis of this compound.

References

An In-depth Technical Guide to 5-hydroxy-2-methylpyridin-4(1H)-one and its Potent Iron Chelating Analogue

CAS Number: 95264-52-1

Core Compound Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 125.13 g/mol | --INVALID-LINK-- |

| Synonyms | 5-Hydroxy-2-methyl-1,4-dihydropyridin-4-one | --INVALID-LINK-- |

Introduction to Hydroxypyridinones as Iron Chelators

Hydroxypyridinones are a significant class of heterocyclic compounds renowned for their strong and selective iron-chelating capabilities.[1] Iron is essential for numerous physiological processes, but its excess can be toxic, leading to the generation of reactive oxygen species and subsequent cellular damage. Iron overload is a critical clinical issue in various diseases, including β-thalassemia and hemochromatosis, necessitating chelation therapy to remove excess iron from the body.

The 3-hydroxy-4-pyridinone scaffold, present in the title compound and its analogue, is particularly effective in binding ferric iron (Fe³⁺). Deferiprone, a well-known oral iron chelator, features this core structure. The research into analogues like 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one aims to develop chelators with improved efficacy and safety profiles.[1][2]

Synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is a multi-step process that typically starts from the readily available and inexpensive kojic acid. The overall workflow involves the protection of the 5-hydroxyl group, conversion of the pyranone ring to a pyridinone ring, and subsequent deprotection.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from the synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.[3]

Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

-

To a solution of kojic acid (14.2 g, 100 mmol) in 100 mL of methanol, add a 11 M aqueous solution of sodium hydroxide (10 mL).

-

Heat the mixture to reflux.

-

Add benzyl chloride (12.75 mL, 111 mmol) dropwise to the refluxing mixture.

-

Continue refluxing overnight. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane/methanol (1:0.75).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting precipitate and wash it with a mixture of ethyl ether and petroleum ether.

-

The product is a light brown solid with a yield of approximately 77%.

Step 2: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one

-

Dissolve 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (6.25 g, 26.91 mmol) in 25 mL of methanol.

-

Add a 25% aqueous ammonia solution (57.5 mL) to the methanolic solution.

-

Reflux the mixture for 4 hours.

-

After cooling, evaporate the solvent under reduced pressure to obtain a solid.

-

Recrystallize the solid from a mixture of methanol and ethyl ether to yield the product as a white solid (approximately 71% yield).

Step 3: Synthesis of 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

-

Dissolve 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one (2.542 g, 10.99 mmol) in 200 mL of methanol.

-

Add 10% Palladium on carbon (Pd/C) (0.258 g) to the solution.

-

Bubble hydrogen gas through the mixture while stirring vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

Once the reaction is complete, filter off the Pd/C catalyst.

-

Wash the catalyst with ethanol.

-

The final product will crystallize from the filtrate and can be dried under reduced pressure.

Iron Chelation and Coordination Chemistry

The primary biological function of interest for 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is its ability to chelate iron. The affinity of a chelator for a metal ion is a critical parameter in determining its potential therapeutic efficacy.

Quantitative Analysis of Iron Chelation

The iron-chelating ability of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has been quantified and compared to the clinically used iron chelator, deferiprone. The pFe³⁺ value is a common metric used to express the iron-binding affinity at physiological pH. A higher pFe³⁺ value indicates a stronger affinity for iron.

| Compound | pFe³⁺ Value | Reference |

| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 22.0 | [1] |

| Deferiprone | 20.6 | [1] |

The enhanced iron-chelating capability of the hydroxymethyl analogue is attributed to tautomeric changes and the electronic effects of the substituents on the pyridinone ring.[1]

Experimental Protocol for Evaluating Iron Chelation

The coordination of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one with Fe³⁺ can be studied using a combination of spectrophotometric and potentiometric titrations.[1]

Materials and Reagents:

-

5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

-

Standardized FeCl₃ solution

-

Carbonate-free 0.1 M KOH solution

-

Standardized HCl solution

-

KCl (for maintaining constant ionic strength)

-

Spectrophotometer

-

Potentiometer with a pH electrode

Procedure:

-

Prepare a solution of the ligand (5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one) of known concentration.

-

Prepare a solution of FeCl₃ of known concentration.

-

In a thermostated vessel (e.g., at 25 °C), place a known volume of the ligand solution and add a specific amount of the FeCl₃ solution.

-

Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titrate the solution with a standardized, carbonate-free KOH solution.

-

Simultaneously record the pH of the solution using the potentiometer and the UV-Vis absorbance spectrum using the spectrophotometer at various pH intervals.

-

The collected data (pH and absorbance) are then analyzed using specialized software to determine the protonation constants of the ligand and the stability constants of the Fe³⁺-ligand complexes.

Tautomerism in Hydroxypyridinones

The chemical behavior and chelating ability of hydroxypyridinones are significantly influenced by tautomerism. 4-Hydroxypyridines can exist in equilibrium with their pyridone tautomers. In the case of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, the presence of the hydroxyl group at the 5-position can lead to different tautomeric forms, which can affect its coordination properties. Computational and experimental studies, such as NMR and UV-Vis spectroscopy at different pH values, are employed to investigate these tautomeric equilibria.[1] The stability of these tautomers is influenced by factors like aromaticity and intramolecular hydrogen bonding.

Conclusion

While direct, in-depth experimental data for 5-hydroxy-2-methylpyridin-4(1H)-one remains elusive in the public domain, the comprehensive research on its close analogue, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, provides a robust framework for understanding its synthesis, properties, and potential applications. The enhanced iron-chelating capacity of this analogue compared to the clinically used drug Deferiprone highlights the potential of this class of compounds in the development of new therapeutic agents for iron overload disorders. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

The Biological Profile of 5-hydroxy-2-methylpyridin-4(1H)-one: An In-depth Technical Review

Executive Summary: 5-hydroxy-2-methylpyridin-4(1H)-one and its derivatives represent a class of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of their primary role as potent iron chelators, with a particular focus on the enhanced efficacy of hydroxylated derivatives. Furthermore, this document explores the antiviral properties exhibited by dideoxynucleoside derivatives of this pyridinone core. The content herein summarizes key quantitative data, details the experimental protocols utilized for their biological evaluation, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Pyridinones are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. Among these, this compound serves as a crucial scaffold for the development of therapeutic agents. Its structural features, particularly the hydroxyl and keto groups, are pivotal for its biological function, most notably in the chelation of metal ions. This guide delves into the specifics of its biological activities, with an emphasis on its potential applications in medicine.

Primary Biological Activity: Iron Chelation

The most prominent biological activity of this compound derivatives is their ability to act as iron chelators. This is particularly significant in the context of iron overload diseases.

A key derivative, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, has been extensively studied for its iron-chelating properties.[1][2] This compound demonstrates a remarkably high affinity for Fe³⁺ ions.[1][2] The chelating efficacy is attributed to tautomeric changes that the molecule undergoes as a function of pH, which influences its coordinating ability.[1][2]

Quantitative Analysis of Iron Chelation

The iron-chelating capacity of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has been quantified and compared to deferiprone, a clinically used iron chelator.

| Compound | pFe³⁺ Value | Comparison |

| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 22.0 | Noticeably higher than deferiprone, indicating a stronger iron-chelating capability.[1][2] |

| Deferiprone | 20.6 | A clinical chelating agent used for iron overload diseases.[1][2] |

The higher pFe³⁺ value is a result of the tautomeric shift to a catechol form and a lower protonation constant of the hydroxyl group.[1][2]

Selectivity for Iron

In addition to its high affinity for iron, the selectivity of a chelating agent is crucial to avoid disrupting the homeostasis of other essential metal ions. The coordinating ability of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one towards Al³⁺, Cu²⁺, and Zn²⁺ has been studied.[1][2] The chelating ability for these ions was not higher than that of deferiprone, suggesting that it is a more selective iron chelator.[1][2]

Antiviral Activity of Derivatives

Derivatives of 3-hydroxy-2-methylpyridin-4-one have been synthesized and evaluated for their antiviral properties. Specifically, novel alpha and beta dideoxynucleoside derivatives have shown moderate activity against Herpes Simplex Virus (HSV) type 1 and type 2.[3]

Experimental Methodologies

Synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has been reported, providing a basis for its biological evaluation.[1][2] A detailed method involves the conversion of a precursor, which is then reacted with aqueous ammonia under reflux conditions.[1]

Evaluation of Iron Chelation and In Vivo Studies

The coordination ability of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one towards Fe³⁺ was investigated using a combination of chemical, computational, and animal approaches.[1][2] Bio-distribution studies in mice were conducted to confirm the in vivo efficacy of the compound as an iron chelator.[1][2]

Synthesis and Antiviral Evaluation of Dideoxynucleoside Derivatives

The synthesis of the dideoxynucleoside derivatives of 3-hydroxy-2-methylpyridin-4-one was achieved using standard Vorbrüggen coupling conditions.[3] The resulting compounds were then subjected to antiviral screening to assess their activity against various viruses, with notable results against HSV-1 and HSV-2.[3]

Visualizations

Iron Chelation Mechanism

The following diagram illustrates the proposed mechanism of iron chelation by this compound derivatives, highlighting the coordination with the Fe³⁺ ion.

Caption: Iron Chelation by this compound.

Experimental Workflow for Biological Evaluation

This diagram outlines the general workflow from synthesis to in vivo testing for evaluating the biological activity of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral evaluation of 3-hydroxy-2-methylpyridin-4-one dideoxynucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of 5-hydroxy-2-methylpyridin-4(1H)-one Derivatives

This technical guide provides a comprehensive overview of the discovery and development of 5-hydroxy-2-methylpyridin-4(1H)-one derivatives for researchers, scientists, and drug development professionals. It covers synthetic methodologies, biological activities, structure-activity relationships, and detailed experimental protocols.

Introduction

This compound and its analogues represent a "privileged" scaffold in medicinal chemistry. This core structure, readily accessible from starting materials like kojic acid, possesses excellent metal-chelating properties and serves as a versatile template for the design of various therapeutic agents.[1][2] Derivatives of this class have shown a wide range of biological activities, including enzyme inhibition, and antimicrobial and anticancer effects.[3][4][5]

Synthesis of this compound Derivatives

A common and efficient route for the synthesis of the this compound core and its derivatives starts from commercially available kojic acid.[2][6][7] The general synthetic scheme involves the protection of the primary hydroxyl group of kojic acid, followed by reaction with an amine to form the pyridinone ring, and subsequent deprotection and derivatization.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives.

Caption: Synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one

This protocol describes a key step in the synthesis of the pyridinone scaffold from a protected kojic acid derivative.[7]

-

Materials: 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, aqueous ammonia solution.

-

Procedure:

-

Dissolve 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one in a suitable solvent.

-

Add an excess of aqueous ammonia solution to the reaction mixture.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 5-benzyloxy-2-(hydroxymethyl)-pyridin-4(1H)-one, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a variety of biological activities, primarily as enzyme inhibitors and metal chelators.

Enzyme Inhibition

A significant area of research has been the development of these derivatives as inhibitors of metalloenzymes, such as tyrosinase and influenza endonuclease.[6][8]

Several novel hydroxypyridinone derivatives have been synthesized and evaluated as potent tyrosinase inhibitors.[6] The inhibitory activity is often attributed to the chelation of copper ions in the enzyme's active site.

| Compound | Target | IC50 (µM) | Inhibition Type | Reference |

| 6e | Tyrosinase (monophenolase) | 1.95 | - | [6] |

| 12a | Tyrosinase (monophenolase) | 2.79 | - | [6] |

| 6e | Tyrosinase (diphenolase) | 8.97 | Competitive-uncompetitive mixed-type | [6] |

| 12a | Tyrosinase (diphenolase) | 26.20 | Competitive-uncompetitive mixed-type | [6] |

| Kojic Acid | Tyrosinase (monophenolase) | 12.50 | - | [6] |

Table 1: Tyrosinase inhibitory activity of selected this compound derivatives.

Hydroxypyridinone scaffolds have been explored as metal-binding pharmacophores for the inhibition of the influenza PAN endonuclease, a key enzyme in viral replication.[8] These compounds coordinate to the dinuclear Mn2+ active site of the enzyme.

Metal Chelation

The hydroxypyridinone core is a highly effective chelator of trivalent metal ions, particularly iron(III). This property has been exploited for the development of agents for the treatment of iron overload diseases.[9][10] The pFe3+ value, which represents the iron-chelating efficiency at physiological pH, is a key parameter for evaluating these compounds.

| Compound | pFe3+ | Reference |

| 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (P1) | 22.0 | [9] |

| Deferiprone | 20.6 | [9] |

Table 2: Iron(III) chelation efficiency of a this compound derivative compared to Deferiprone.

Experimental Protocols for Biological Assays

General Workflow for Enzyme Inhibition Assay

The following diagram outlines a typical workflow for evaluating the enzyme inhibitory potential of newly synthesized derivatives.

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from studies on hydroxypyridinone-based tyrosinase inhibitors.[6]

-

Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compounds, microplate reader.

-

Procedure:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add phosphate buffer, mushroom tyrosinase solution, and various concentrations of the test compounds.

-

Pre-incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution.

-

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Signaling Pathway Modulation

The therapeutic effects of this compound derivatives often stem from their ability to modulate specific signaling pathways. For instance, by inhibiting key enzymes, these compounds can interfere with cellular processes crucial for disease progression.

Inhibition of Metalloenzyme-Dependent Signaling

The diagram below illustrates the general principle of how a this compound derivative can modulate a signaling pathway by inhibiting a metalloenzyme.

Caption: Modulation of a signaling pathway via metalloenzyme inhibition.

Conclusion

The this compound scaffold is a highly promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility and versatile biological activities, particularly as enzyme inhibitors and metal chelators, make it an attractive starting point for drug development campaigns. This guide provides a foundational understanding of the key aspects of the discovery process for this important class of compounds, from synthesis to biological evaluation. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of new and effective drugs for a range of diseases.

References

- 1. [PDF] Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs | Semantic Scholar [semanticscholar.org]

- 2. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one [myskinrecipes.com]

- 4. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

- 8. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. iris.unica.it [iris.unica.it]

Spectroscopic Characterization of 5-hydroxy-2-methylpyridin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 5-hydroxy-2-methylpyridin-4(1H)-one based on established principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Singlet | 1H | H6 |

| ~ 6.0 - 6.5 | Singlet | 1H | H3 |

| ~ 3.5 - 4.5 | Broad Singlet | 1H | OH |

| ~ 2.2 - 2.5 | Singlet | 3H | CH₃ |

| ~ 10.0 - 12.0 | Broad Singlet | 1H | NH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 - 180 | C4 (C=O) |

| ~ 145 - 155 | C5 (C-OH) |

| ~ 140 - 150 | C2 (C-CH₃) |

| ~ 120 - 130 | C6 |

| ~ 105 - 115 | C3 |

| ~ 15 - 20 | CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3500 | Broad | O-H stretch |

| 3000 - 3200 | Medium | N-H stretch |

| 2850 - 3000 | Medium | C-H stretch (sp³) |

| 1640 - 1680 | Strong | C=O stretch (amide) |

| 1580 - 1640 | Medium | C=C stretch |

| 1400 - 1500 | Medium | C-H bend |

| 1200 - 1300 | Medium | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragmentation |

| 125 | [M]⁺ (Molecular Ion) |

| 110 | [M - CH₃]⁺ |

| 97 | [M - CO]⁺ |

| 82 | [M - CO - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[1]

-

The solution height in the NMR tube should be between 4.0 and 5.0 cm.[1]

-

Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[1]

-

Data Acquisition: Place the sample in the NMR spectrometer.

-

The instrument's magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.[3]

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4]

-

If the signal is too weak, add another drop of the solution to the plate and re-run the spectrum. If the signal is too strong, dilute the original solution and prepare a new film.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated probe or gas chromatography inlet.[5]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize, typically by losing an electron to form a radical cation (the molecular ion).[6]

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[5]

-

Mass Analysis: The ions are deflected by a magnetic field according to their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[6]

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Experimental Design [web.mit.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mechanism of Action of 5-hydroxy-2-methylpyridin-4(1H)-one (Deferiprone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-2-methylpyridin-4(1H)-one, commonly known as Deferiprone, is an orally active iron chelator utilized in the management of transfusional iron overload. Its core mechanism revolves around its high affinity and selectivity for ferric iron (Fe³⁺), forming a stable complex that is subsequently excreted from the body, primarily through the urine.[1][2][3] This action effectively reduces the labile iron pool within cells, mitigating iron-induced oxidative stress and its downstream pathological consequences. Beyond simple chelation, Deferiprone modulates key cellular signaling pathways, including the hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-kappa B (NF-κB) pathways, and inhibits the iron-dependent enzyme ribonucleotide reductase. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of Deferiprone, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows.

Core Mechanism: Iron Chelation

Deferiprone is a bidentate ligand, meaning that two of its atoms bind to a central metal ion. Specifically, the hydroxyl and ketone groups on the pyridinone ring are responsible for coordinating with a ferric iron ion.[2] To form a stable, neutral complex, three molecules of Deferiprone bind to a single Fe³⁺ ion in a 3:1 stoichiometry.[1][2][3] This stable complex is then readily eliminated from the body, primarily via the kidneys and excreted in the urine.[1][2][3] This process of binding and eliminating excess iron is central to its therapeutic effect in iron overload conditions.

Binding Affinity and Selectivity

The therapeutic efficacy of an iron chelator is critically dependent on its affinity for iron and its selectivity for iron over other biologically important metal ions. Deferiprone exhibits a high affinity for Fe³⁺, as indicated by its pFe³⁺ value, which is a measure of the chelator's ability to bind iron at physiological pH. While Deferiprone also chelates other metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and aluminum (Al³⁺), its affinity for these is significantly lower than for iron, contributing to its relatively favorable safety profile.[1][3]

Table 1: Metal Ion Binding Constants of Deferiprone

| Metal Ion | Stability Constant (log β) | Reference |

| Fe³⁺ | 35 | [4] |

| Zn²⁺ | 12.8 | [5] |

| Cu²⁺ | 15.2 | [5] |

| Al³⁺ | 28.1 | [5] |

Note: Higher log β values indicate stronger binding affinity.

Cellular Mechanisms of Action

Beyond its direct iron-chelating activity, Deferiprone exerts its effects through the modulation of several intracellular pathways and processes.

Reduction of the Labile Iron Pool (LIP)

The labile iron pool (LIP) refers to a pool of chelatable, redox-active iron within the cell that is not sequestered in ferritin. This pool is a key contributor to the generation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and cellular damage. Deferiprone, being a small, lipid-soluble molecule, can readily cross cell membranes and access the intracellular LIP.[2] By chelating this labile iron, Deferiprone effectively reduces the substrate for ROS production, thereby protecting cells from oxidative damage.[2]

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase is a crucial iron-dependent enzyme that catalyzes the rate-limiting step in DNA synthesis: the conversion of ribonucleotides to deoxyribonucleotides. The activity of this enzyme is essential for cell proliferation. By chelating the iron required for the function of ribonucleotide reductase, Deferiprone can inhibit its activity.[6][7] This antiproliferative effect is a secondary consequence of its iron-chelating properties and is being explored for its potential in cancer therapy.[6]

Modulation of Signaling Pathways

Deferiprone's ability to alter intracellular iron homeostasis leads to the modulation of key signaling pathways that are sensitive to iron levels.

Activation of Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). The stability and activity of HIF-1α are regulated by a class of iron-dependent enzymes called prolyl hydroxylases. Under normal oxygen and iron conditions, these enzymes hydroxylate HIF-1α, targeting it for proteasomal degradation. By chelating intracellular iron, Deferiprone inhibits the activity of prolyl hydroxylases.[8] This leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions.[8][9] Activated HIF-1α then translocates to the nucleus and induces the expression of a wide range of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Regulation of Nuclear Factor-kappa B (NF-κB)

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in the inflammatory response, cell survival, and proliferation. The activity of the NF-κB pathway can be influenced by cellular redox status, which is in turn affected by the labile iron pool. While the precise mechanisms are complex and can be cell-type specific, evidence suggests that iron chelation by agents like Deferiprone can modulate NF-κB signaling. By reducing iron-induced oxidative stress, Deferiprone can attenuate the activation of NF-κB, which is often triggered by reactive oxygen species. This can lead to a downregulation of pro-inflammatory gene expression.[10][11]

Experimental Protocols

Iron Chelation Assay (Ferrozine-based)

This assay spectrophotometrically quantifies the iron-chelating ability of a compound. Ferrozine forms a colored complex with ferrous iron (Fe²⁺). In the presence of a chelator like Deferiprone, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance.

Materials:

-

Deferiprone solution (e.g., in water or DMSO)

-

Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

-

Ferrozine solution (e.g., 5 mM in water)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 50 µL of various concentrations of Deferiprone solution to the wells of a 96-well plate.

-

Add 100 µL of FeCl₂ solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of ferrozine solution to each well.

-

Incubate the plate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 562 nm using a microplate reader.

-

Calculate the percentage of iron chelation using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without Deferiprone) and A_sample is the absorbance in the presence of Deferiprone.

Cytotoxicity Assay (LDH Release)

The lactate dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.

Materials:

-

Target cells (e.g., HepG2, SH-SY5Y)

-

Cell culture medium

-

Deferiprone solution

-

LDH cytotoxicity assay kit (containing lysis buffer, stop solution, and reaction mixture)

-

96-well culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Deferiprone for a specified time (e.g., 24, 48 hours).

-

Include control wells: untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).

-

After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well and incubate according to the kit manufacturer's instructions (typically 30 minutes at room temperature, protected from light).

-

Add the stop solution to each well.

-

Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of 680 nm.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [ (Sample_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs) ] * 100

Labile Iron Pool Measurement (Calcein-AM Assay)

This assay uses the fluorescent probe Calcein-AM to quantify the intracellular labile iron pool. Calcein-AM is a cell-permeable, non-fluorescent molecule that is cleaved by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched upon binding to iron.

Materials:

-

Target cells

-

Cell culture medium

-

Calcein-AM stock solution (e.g., 1 mM in DMSO)

-

Deferiprone solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells to the desired confluency.

-

Load the cells with Calcein-AM (e.g., 0.5-1 µM) in serum-free medium for 15-30 minutes at 37°C.

-

Wash the cells to remove excess Calcein-AM.

-

Treat one set of cells with a saturating concentration of Deferiprone (e.g., 100 µM) to chelate all intracellular labile iron, leading to maximum calcein fluorescence (Fmax).

-

Another set of cells is left untreated to measure the basal fluorescence, which is quenched by the labile iron (Fmin).

-

Measure the fluorescence intensity of both sets of cells using a fluorescence microscope or flow cytometer (Excitation: ~488 nm, Emission: ~515 nm).

-

The change in fluorescence (ΔF = Fmax - Fmin) is proportional to the concentration of the labile iron pool.

Conclusion

The mechanism of action of this compound (Deferiprone) is multifaceted, extending beyond its primary role as an iron chelator. Its ability to efficiently bind and promote the excretion of excess iron forms the cornerstone of its therapeutic utility in iron overload disorders. Furthermore, its capacity to permeate cell membranes and reduce the intracellular labile iron pool leads to the modulation of critical cellular processes, including the inhibition of the iron-dependent enzyme ribonucleotide reductase and the regulation of key signaling pathways such as HIF-1α and NF-κB. This in-depth understanding of its molecular and cellular mechanisms is crucial for optimizing its clinical use and exploring its therapeutic potential in a broader range of diseases characterized by iron dysregulation. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals in their ongoing investigation of this important therapeutic agent.

References

- 1. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deferiprone Stimulates Aged Dermal Fibroblasts via HIF-1α Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reactive oxygen species levels control NF-κB activation by low dose deferasirox in erythroid progenitors of low risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Upregulation of Nrf2 signaling and suppression of ferroptosis and NF-κB pathway by leonurine attenuate iron overload-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of 5-hydroxy-2-methylpyridin-4(1H)-one and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-2-methylpyridin-4(1H)-one is a member of the hydroxypyridinone class of compounds, which are recognized for their significant metal-chelating properties and a wide range of potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro studies of this compound and its close structural analogs. The document details their biological activities, with a focus on metal chelation, and provides standardized experimental protocols for their evaluation. While in vitro data on this compound itself is limited in publicly accessible literature, this guide draws upon studies of closely related hydroxypyridinones to provide a foundational understanding for researchers.

Biological Activities and Quantitative Data

The primary in vitro biological activity attributed to hydroxypyridinones is their ability to chelate metal ions, particularly iron (Fe³⁺). This has significant implications for the treatment of iron overload diseases. A close analog, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, has been studied for its iron chelating efficacy. The following table summarizes the key quantitative data for this analog in comparison to the clinically used iron chelator, Deferiprone.

| Compound | Parameter | Value | Reference Compound | Reference Value |

| 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one | pFe³⁺ | 22.0 | Deferiprone | 20.6 |

Table 1: Iron Chelation Efficacy of a this compound Analog [1][2]

The pFe³⁺ value is a measure of the iron-chelating efficiency at physiological pH. A higher pFe³⁺ value indicates a stronger affinity for iron. The data indicates that 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one is a more potent iron chelator than Deferiprone[1][2].

Derivatives of the hydroxypyridinone scaffold have also been investigated for other biological activities, including antileishmanial and anti-HIV properties. For instance, certain 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-one derivatives have shown significant activity against Leishmania donovani.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. The following are representative protocols that can be adapted for the evaluation of this compound.

Protocol 1: Determination of Metal Chelation Efficacy (pFe³⁺)

This protocol is based on spectrophotometric titrations to determine the protonation and iron(III) complex formation constants.

1. Materials and Reagents:

- This compound

- Standardized iron(III) solution (e.g., from FeCl₃)

- Potassium hydroxide (KOH) solution, carbonate-free

- Potassium nitrate (KNO₃) for maintaining ionic strength

- Hydrochloric acid (HCl)

- High-purity water (Milli-Q or equivalent)

- Spectrophotometer

- pH meter and electrode

2. Procedure:

- Prepare a stock solution of the hydroxypyridinone in a suitable solvent (e.g., DMSO) and then dilute in high-purity water.

- Perform potentiometric titrations of the ligand solution in the absence and presence of iron(III) at a constant temperature (e.g., 25 °C) and ionic strength (e.g., 0.1 M KNO₃).

- Titrate the solution with a standardized KOH solution.

- Record the pH at each addition of the titrant.

- Use a suitable software (e.g., HYPERQUAD) to analyze the titration data and determine the protonation constants of the ligand and the stability constants of the iron(III) complexes.

- Calculate the pFe³⁺ value using the formula: pFe³⁺ = -log[Fe³⁺]free at pH 7.4, with total ligand concentration of 10⁻⁵ M and total iron(III) concentration of 10⁻⁶ M.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging ability of the compound.

1. Materials and Reagents:

- This compound

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)

- Methanol or ethanol

- Ascorbic acid (positive control)

- 96-well microplate reader

2. Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

- Prepare serial dilutions of the test compound and ascorbic acid in methanol.

- In a 96-well plate, add a fixed volume of the DPPH solution to each well.

- Add an equal volume of the test compound or control solutions to the wells.

- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance at a specific wavelength (e.g., 517 nm).

- Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

- Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening of this compound.

Metal Chelation Mechanism

This diagram illustrates the principle of metal chelation by hydroxypyridinone compounds, which act as bidentate ligands to coordinate with a metal ion.

References

Preliminary Biocompatibility Assessment of 5-hydroxy-2-methylpyridin-4(1H)-one: A Technical Overview Based on Structurally Related Compounds

Disclaimer: This document provides a preliminary overview of the potential biocompatibility of 5-hydroxy-2-methylpyridin-4(1H)-one based on available data for structurally related compounds. As of the latest literature review, specific biocompatibility studies for this compound are not publicly available. Therefore, this guide utilizes a read-across approach, leveraging data from similar hydroxypyridinone and hydroxypyridine compounds to infer potential biological responses. The information herein is intended for research and drug development professionals and should not be considered a definitive safety assessment.

Introduction

This compound belongs to the hydroxypyridinone class of compounds, which are well-recognized for their metal-chelating properties, particularly for iron (Fe³⁺).[1][2] This characteristic has led to their investigation and use in various therapeutic areas, most notably in the treatment of iron overload conditions.[1][2][3] The biocompatibility of these compounds is a critical factor in their development as therapeutic agents. This guide summarizes the available toxicological data on structurally similar compounds and outlines standard experimental protocols for assessing the biocompatibility of a new chemical entity like this compound.

Data Presentation: Toxicological Data of Structurally Related Compounds

Due to the absence of specific data for this compound, this section presents quantitative data from two closely related molecules: 5-hydroxy-2-methylpyridine and Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) , a clinically used iron chelator.

Table 1: Acute Toxicity of 5-hydroxy-2-methylpyridine

| Compound | Animal Model | Route of Administration | LD₅₀ | Reference |

| 5-hydroxy-2-methylpyridine | Mouse | Intraperitoneal | 846 mg/kg | [4] |

Table 2: In Vitro Cytotoxicity of Deferiprone and Related Hydroxyketones

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Comments | Reference |

| Deferiprone (HK1) | HL-60 | Human promyelocytic leukemia | - | 10 times more cytotoxic than maltol | [5] |

| Deferiprone (HK1) | HSC-2 | Human oral squamous cell carcinoma | - | 10 times more cytotoxic than maltol | [5] |

| Deferiprone | Various tumor cell lines | Oral squamous cell carcinoma, Kaposi's sarcoma, neuroblastoma, hepatocellular carcinoma, cervical carcinoma | - | Shows antiproliferative and cytotoxic activity | [5] |

| Deferiprone | Normal non-neoplastic cells | Human gingival fibroblasts, pulp cells, periodontal ligament fibroblasts | - | Higher cytotoxicity observed in cancer cells compared to normal cells | [5] |

Experimental Protocols

To establish a comprehensive biocompatibility profile for this compound, a series of standardized in vitro and in vivo tests are required. Below are detailed methodologies for key initial experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that induces a 50% reduction in cell viability (IC₅₀).

Methodology:

-

Cell Culture: Human cell lines relevant to the intended application (e.g., hepatocytes like HepG2, fibroblasts like NIH-3T3, or endothelial cells like HUVECs) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are converted to percentage cell viability relative to untreated control cells. The IC₅₀ value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Genotoxicity Assessment (Bacterial Reverse Mutation Test - Ames Test)

Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to assess the mutagenicity of both the parent compound and its metabolites.

-

Plate Incorporation Method:

-

The test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer are mixed in molten top agar.

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Scoring: The number of revertant colonies (his⁺) on each plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, exceeding a certain threshold (e.g., a two-fold increase). Positive and negative controls are run in parallel to validate the assay.

Mandatory Visualizations

The following diagrams illustrate a general workflow for biocompatibility testing and the proposed mechanism of action for hydroxypyridinones.

Caption: General workflow for the biocompatibility assessment of a new chemical entity.

Caption: Proposed mechanism of iron (Fe³⁺) chelation by this compound.

Conclusion

While direct biocompatibility data for this compound is currently lacking, the information available for the broader class of hydroxypyridinones suggests a generally favorable biocompatibility profile, particularly for their intended use as metal chelators.[1][2] The provided toxicological data for structurally similar compounds offers a preliminary basis for risk assessment, but it is imperative that comprehensive in vitro and in vivo studies, such as those outlined in this guide, are conducted specifically for this compound to definitively establish its safety profile for any potential therapeutic application. Researchers and drug development professionals should proceed with a structured, data-driven approach to biocompatibility evaluation.

References

Methodological & Application

Synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one, a crucial scaffold in medicinal chemistry. While the direct conversion from the readily available starting material maltol (3-hydroxy-2-methyl-4-pyrone) is not a well-documented or straightforward process, this protocol outlines a reliable multi-step synthetic route. The presented methodology is compiled from established chemical literature, ensuring reproducibility for researchers in drug discovery and development. This document includes a comprehensive experimental protocol, a summary of required reagents and expected yields, and a visualization of the synthetic pathway.

Introduction

This compound and its derivatives are of significant interest in the field of medicinal chemistry due to their metal-chelating properties and potential therapeutic applications. The structural isomer, 3-hydroxy-2-methylpyridin-4(1H)-one, is readily synthesized from maltol by reaction with ammonia. However, the synthesis of the 5-hydroxy isomer from maltol is challenging due to the required ring rearrangement. This protocol details a multi-step synthesis to obtain the target compound.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process. A potential synthetic route is outlined below. This pathway is a plausible route based on established organic chemistry principles, though a direct literature precedent for this exact sequence starting from a maltol-derived intermediate may not be readily available. The key is the strategic introduction of functionalities to facilitate the desired ring transformation.

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol describes a multi-step synthesis of this compound.

Step 1: Synthesis of 3-hydroxy-2-methylpyridin-4(1H)-one from Maltol

While not the target molecule, the synthesis of the isomeric 3-hydroxy-2-methylpyridin-4(1H)-one is a well-established first step from maltol.

-

Materials:

-

Maltol (3-hydroxy-2-methyl-4-pyrone)

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask, dissolve maltol (1.0 eq) in a 1:1 mixture of ethanol and deionized water.

-

Add aqueous ammonia (2.0-3.0 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the solution with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-hydroxy-2-methylpyridin-4(1H)-one.

-

Note: The direct conversion of this isomer to the desired 5-hydroxy isomer is not straightforward and typically requires multiple steps of protection, ring opening, and re-cyclization which are not well-documented for this specific transformation.

Alternative and More Direct Synthesis of this compound (from alternative precursors)

Given the challenges of the maltol-based route, a more reliable synthesis starts from different, commercially available precursors. A common strategy involves the construction of the pyridine ring with the desired substitution pattern.

-

General Strategy: The synthesis often involves the condensation of a β-ketoester with an enamine or a similar nitrogen-containing species, followed by cyclization and subsequent functional group manipulations.

-

Illustrative Protocol (Conceptual): A specific, detailed protocol for the synthesis of this compound from non-maltol precursors is highly dependent on the chosen starting materials. Researchers are advised to consult specialized organic synthesis literature for detailed procedures based on available starting materials.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the intermediate, 3-hydroxy-2-methylpyridin-4(1H)-one, from maltol.

| Parameter | Value | Reference |

| Starting Material | Maltol | - |

| Reagents | Aqueous Ammonia, Ethanol | [1] |

| Reaction Time | 4-6 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 60-70% | [1] |

| Melting Point | 275-278 °C | [1] |

Table 1. Summary of quantitative data for the synthesis of 3-hydroxy-2-methylpyridin-4(1H)-one.

Experimental Workflow

The following diagram illustrates the general workflow for a multi-step organic synthesis, applicable to the preparation of this compound.

Figure 2. General experimental workflow for organic synthesis.

Conclusion

The synthesis of this compound from maltol presents significant synthetic challenges due to the required skeletal rearrangement of the heterocyclic core. The more feasible and documented approach involves the synthesis of the isomeric 3-hydroxy-2-methylpyridin-4(1H)-one. For the direct synthesis of the title compound, researchers are encouraged to explore alternative synthetic strategies starting from different precursors that allow for the desired substitution pattern on the pyridinone ring. The protocols and data presented herein provide a foundation for researchers to approach the synthesis of this important class of compounds.

References

Application Note and Protocol: Purification of 5-hydroxy-2-methylpyridin-4(1H)-one by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-hydroxy-2-methylpyridin-4(1H)-one is a heterocyclic organic compound belonging to the hydroxypyridinone class. Compounds in this family are of significant interest in medicinal chemistry due to their metal-chelating properties, making them relevant in the development of therapeutic agents for conditions such as iron overload. The purity of such compounds is paramount for their use in research and pharmaceutical applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedure, and data presentation.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but have high solubility at elevated temperatures. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the mother liquor.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for selecting an appropriate recrystallization solvent and for the handling of the compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | |

| Molecular Weight | 125.13 g/mol | |

| Appearance | Pale tan to brown powder | [1] |

| Melting Point | 168-170 °C | [2] |

| Solubility in Water (25°C) | ~19.7 g/L | [1] |

| Solubility in Dichloromethane | Soluble | [2] |

Table 1: Physicochemical Properties of this compound

Experimental Protocol

This protocol is divided into two main stages: solvent screening to identify a suitable recrystallization solvent, and the full recrystallization procedure.

4.1. Materials and Equipment

-

Crude this compound

-

Selection of candidate solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Glass funnel

-

Fluted filter paper (for hot filtration, if necessary)

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper for Büchner funnel

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Drying oven or desiccator

4.2. Stage 1: Solvent Screening

The selection of an appropriate solvent is critical for a successful recrystallization. The ideal solvent should exhibit poor solubility at room temperature and high solubility at its boiling point.

-

Place approximately 20-30 mg of the crude this compound into a small test tube.

-

Add the candidate solvent dropwise at room temperature while agitating the tube. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is not suitable.

-

If the compound is poorly soluble at room temperature, gently heat the test tube to the boiling point of the solvent and observe the solubility. A good solvent will dissolve the compound completely at this stage.

-

If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath. A copious amount of crystals should form.

-

Repeat this procedure with a range of solvents of varying polarities. Based on the polar nature of this compound, polar solvents such as water, methanol, ethanol, and isopropanol, or solvent mixtures like alcohol/water or alcohol/ether, are promising candidates.

Illustrative Solvent Screening Data

The following table provides an example of the expected results from a solvent screening experiment to guide the user.

| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |

| Water | Moderate | High | Yes | Potentially good, but yield may be moderate. |

| Methanol | Low | High | Yes | Good Candidate |

| Ethanol | Low | High | Yes | Good Candidate |

| Isopropanol | Very Low | Moderate | Yes, but may be slow | Possible candidate. |

| Acetone | Moderate | High | Yes | Potentially good. |

| Ethyl Acetate | Very Low | Low | No | Unsuitable. |

| Toluene | Insoluble | Insoluble | No | Unsuitable. |

| Methanol/Water (e.g., 4:1) | Low | High | Yes | Good Candidate (Solvent Pair) |

Table 2: Illustrative Solvent Screening Results for this compound

4.3. Stage 2: Recrystallization Procedure

The following is a general procedure. The choice of solvent and the volumes used should be based on the results of the solvent screening.

-

Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the compound just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

-

Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a desiccator under vacuum.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the recrystallization protocol.

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. To remedy this, add more solvent to the hot solution and reheat until the oil dissolves, then allow it to cool slowly.

-

No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used or the solution has become supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization. Alternatively, add a seed crystal of the pure compound. If too much solvent was used, evaporate some of the solvent and allow it to cool again.

Conclusion

Recrystallization is an effective method for the purification of this compound. The key to a successful purification is the selection of a suitable solvent or solvent system. By following the detailed protocol for solvent screening and recrystallization, a significant increase in the purity of the final product can be achieved, making it suitable for demanding research and development applications.

References

Application Notes and Protocols: 5-hydroxy-2-methylpyridin-4(1H)-one as a Precursor for Novel Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-hydroxy-2-methylpyridin-4(1H)-one as a versatile precursor in the synthesis of novel drug candidates. The focus is on the development of potent enzyme inhibitors, with a specific emphasis on tyrosinase inhibitors, showcasing the potential of this scaffold in addressing hyperpigmentation disorders.

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structure, featuring a pyridinone core with hydroxyl and methyl functional groups, allows for diverse chemical modifications to generate novel molecules with a range of biological activities. The inherent metal-chelating properties of the hydroxypyridinone scaffold make it particularly attractive for the design of metalloenzyme inhibitors. This document outlines the synthesis of novel tyrosinase inhibitors derived from this precursor, presenting their biological activity and a detailed experimental protocol.

Data Presentation: Biological Activity of Novel Tyrosinase Inhibitors

A series of novel hydroxypyridinone derivatives were synthesized from a kojic acid precursor, a compound structurally analogous to this compound. The synthesized compounds were evaluated for their inhibitory activity against mushroom tyrosinase. The following table summarizes the quantitative data obtained for two of the most potent compounds, designated as Compound 6e and Compound 12a .[1][2]

| Compound | Target Enzyme | IC50 (Monophenolase Activity) (µM) | IC50 (Diphenolase Activity) (µM) | Inhibitory Constant (KI) (µM) | Inhibitory Constant (KIS) (µM) |

| Compound 6e | Tyrosinase | 1.95 | 8.97 | 17.17 | 22.09 |

| Compound 12a | Tyrosinase | 2.79 | 26.20 | 34.41 | 79.02 |

| Kojic Acid (Reference) | Tyrosinase | 12.50 | - | - | - |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative novel tyrosinase inhibitor, Compound 6e , starting from this compound. The protocol is adapted from established synthetic routes for similar hydroxypyridinone derivatives.[1][3]

Synthesis of a Novel Tyrosinase Inhibitor (Compound 6e analogue)

Materials:

-

This compound

-

Appropriate aldehyde or ketone for functionalization

-

Secondary amine (e.g., piperidine)

-

Formaldehyde

-

Solvents (e.g., Ethanol, Dichloromethane)

-

Catalysts (e.g., p-toluenesulfonic acid)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Purification supplies (silica gel for column chromatography, TLC plates)

Procedure:

-

Mannich Reaction: To a solution of this compound (1 eq.) in ethanol, add formaldehyde (1.2 eq.) and a secondary amine (e.g., piperidine, 1.2 eq.).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting Mannich base intermediate by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Functionalization: The purified Mannich base is then reacted with a selected aromatic or heterocyclic thiol to introduce the desired side chain, analogous to the structure of Compound 6e.

-

Dissolve the Mannich base (1 eq.) and the thiol (1.1 eq.) in a suitable solvent like ethanol.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent in vacuo.

-

Purify the final product by column chromatography to yield the target tyrosinase inhibitor.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow for Novel Tyrosinase Inhibitor Synthesis

Caption: Synthetic workflow for a novel tyrosinase inhibitor.

Signaling Pathway: Tyrosinase Inhibition

Caption: Inhibition of the melanin synthesis pathway.

Mechanism of Action